Cas no 58741-20-1 (Furofenac Ethyl Ester)
Furofenac Ethyl Ester Chemical and Physical Properties
Names and Identifiers
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- 5-Benzofuranacetic acid, 2-ethyl-2,3-dihydro-, ethyl ester
- Furofenac Ethyl Ester
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- Inchi: 1S/C14H18O3/c1-3-12-9-11-7-10(5-6-13(11)17-12)8-14(15)16-4-2/h5-7,12H,3-4,8-9H2,1-2H3
- InChI Key: TWXOWAZHSGQOJW-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(CC(OCC)=O)C=C2CC1CC
Experimental Properties
- Density: 1.082±0.06 g/cm3(Predicted)
- Boiling Point: 327.1±11.0 °C(Predicted)
Furofenac Ethyl Ester Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Furofenac Ethyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F864710-50mg |
Furofenac Ethyl Ester |
58741-20-1 | 50mg |
$121.00 | 2023-05-18 | ||
| TRC | F864710-100mg |
Furofenac Ethyl Ester |
58741-20-1 | 100mg |
$178.00 | 2023-05-18 | ||
| TRC | F864710-250mg |
Furofenac Ethyl Ester |
58741-20-1 | 250mg |
$437.00 | 2023-05-18 | ||
| TRC | F864710-500mg |
Furofenac Ethyl Ester |
58741-20-1 | 500mg |
$793.00 | 2023-05-18 | ||
| TRC | F864710-1g |
Furofenac Ethyl Ester |
58741-20-1 | 1g |
$1372.00 | 2023-05-18 |
Furofenac Ethyl Ester Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on Furofenac Ethyl Ester
Furofenac Ethyl Ester: A Comprehensive Overview
Furofenac Ethyl Ester, identified by the CAS number 58741-20-1, is a compound of significant interest in the field of organic chemistry and pharmacology. This ester derivative has garnered attention due to its potential applications in drug development and its unique chemical properties. In this article, we delve into the structural characteristics, synthesis methods, biological activities, and recent advancements related to Furofenac Ethyl Ester.
The chemical structure of Furofenac Ethyl Ester comprises a furofenac moiety linked to an ethyl group via an ester bond. Furofenac itself is a non-steroidal anti-inflammatory drug (NSAID) with potent anti-inflammatory and analgesic properties. The ethyl esterification of furofenac enhances its pharmacokinetic profile, making it more suitable for certain therapeutic applications. Recent studies have explored the stability and bioavailability of this compound, shedding light on its potential as a precursor for advanced drug delivery systems.
The synthesis of Furofenac Ethyl Ester typically involves a multi-step process, starting with the preparation of furofenac followed by esterification with ethanol in the presence of an acid catalyst. Researchers have optimized these steps to improve yield and purity, ensuring that the compound meets pharmaceutical standards. Innovations in catalytic systems and reaction conditions have further enhanced the efficiency of this synthesis, making it more accessible for large-scale production.
Furofenac Ethyl Ester has demonstrated promising biological activity in various in vitro and in vivo models. Studies have shown that it exhibits potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammation. Additionally, its analgesic properties have been evaluated in pain models, highlighting its potential as a candidate for pain management therapies.
Recent research has focused on the pharmacokinetics of Furofenac Ethyl Ester, particularly its absorption, distribution, metabolism, and excretion profiles. These studies aim to optimize its bioavailability and minimize adverse effects, paving the way for its use in clinical settings. Furthermore, investigations into its metabolites have provided insights into its safety profile and long-term efficacy.
In terms of applications, Furofenac Ethyl Ester holds promise in the development of sustained-release formulations. Its ester group allows for controlled release mechanisms, which could enhance patient compliance and reduce dosing frequency. This attribute makes it an attractive candidate for chronic inflammatory conditions such as arthritis and other inflammatory disorders.
The environmental impact of Furofenac Ethyl Ester has also been a topic of recent research. Studies have assessed its biodegradability and ecological toxicity to ensure that its production and use align with sustainable practices. These findings underscore the importance of green chemistry principles in modern drug development.
In conclusion, Furofenac Ethyl Ester, with its CAS number 58741-20-1, represents a valuable compound with diverse applications in pharmaceutical research. Its chemical properties, synthesis methods, biological activities, and pharmacokinetics continue to be explored to unlock its full potential in therapeutic interventions. As research advances, this compound is poised to make significant contributions to the field of medicinal chemistry.
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